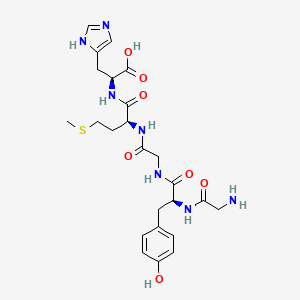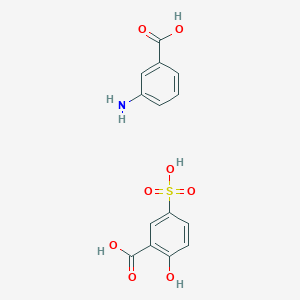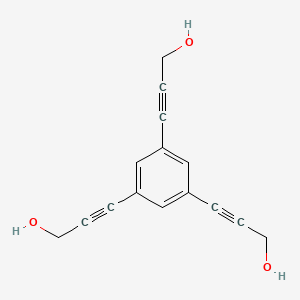
3,3',3''-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) is a complex organic compound characterized by its symmetrical structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) typically involves the reaction of benzene-1,3,5-triyl triformate with propargylic alcohols. The reaction is often catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in diverse chemical reactions, influencing biological processes at the molecular level. For instance, its propargylic alcohol groups can form covalent bonds with enzyme active sites, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3,5-triyl triformate: A precursor in the synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol).
3,3’,3’'-[(2,4,6-trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl)]tris(prop-2-yn-1-ol): A structurally similar compound with trifluorobenzene groups.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) is unique due to its symmetrical structure and the presence of multiple propargylic alcohol groups. This makes it a versatile compound for various chemical transformations and applications in different research fields .
Propiedades
Número CAS |
918340-81-5 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
3-[3,5-bis(3-hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C15H12O3/c16-7-1-4-13-10-14(5-2-8-17)12-15(11-13)6-3-9-18/h10-12,16-18H,7-9H2 |
Clave InChI |
SFQSBIWJXXWZAV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C#CCO)C#CCO)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


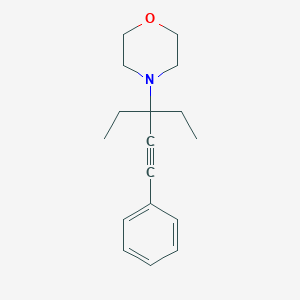
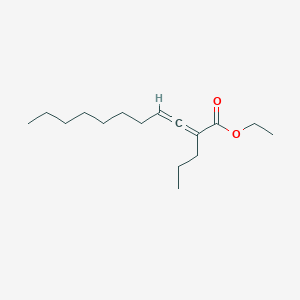
![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
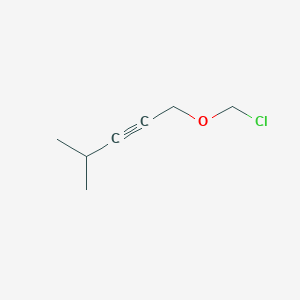
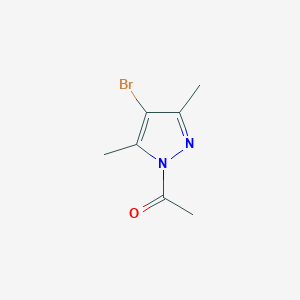
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
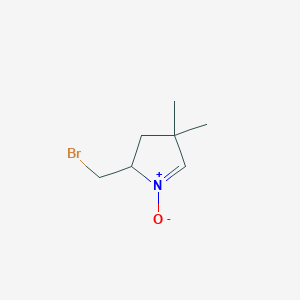
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
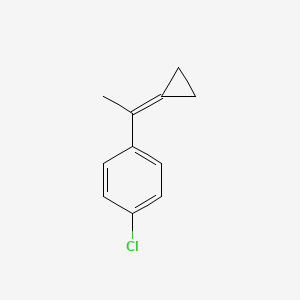
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
